1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine
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Overview
Description
1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a cyclohexyl group, an oxadiazole ring, a methoxybenzenesulfonyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.
Attachment of the cyclohexyl group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides or similar reagents.
Introduction of the methoxybenzenesulfonyl group: This step involves sulfonylation of a methoxybenzene derivative, typically using sulfonyl chlorides in the presence of a base.
Formation of the phenylpiperazine moiety: The final step involves the coupling of the phenylpiperazine unit with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, sulfonates, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives with modified functional groups.
Scientific Research Applications
1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine
- 1-[3-(5-Cyclohexyl-1,2,5-oxadiazol-4-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine
Uniqueness
1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine is unique due to its specific combination of functional groups and the presence of the 1,2,4-oxadiazole ring
Properties
IUPAC Name |
5-cyclohexyl-3-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-32-23-13-12-21(18-22(23)24-26-25(33-27-24)19-8-4-2-5-9-19)34(30,31)29-16-14-28(15-17-29)20-10-6-3-7-11-20/h3,6-7,10-13,18-19H,2,4-5,8-9,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSGHCAGOFUKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NOC(=N4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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